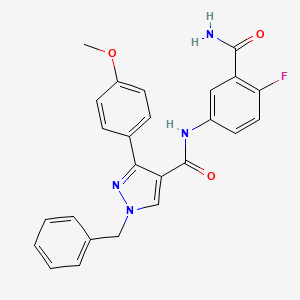
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonyl-containing heterocycles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects
In addition to its anticancer activity, 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful for the treatment of various inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine in lab experiments is its potent and selective anticancer activity. This compound has been shown to be highly effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is that it may have off-target effects on other cellular processes, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine. One area of interest is the development of new analogs of this compound with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the underlying biology of cancer and other diseases. Finally, the potential applications of this compound in other fields, such as agriculture and materials science, should also be explored.
Méthodes De Synthèse
The synthesis of 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine involves the reaction of 3,3-dimethylmorpholine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the resulting product can be purified by column chromatography.
Applications De Recherche Scientifique
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
4-(3,5-difluorophenyl)sulfonyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-12(2)8-18-4-3-15(12)19(16,17)11-6-9(13)5-10(14)7-11/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJMHNQIIITRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1S(=O)(=O)C2=CC(=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)



![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)


![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)




